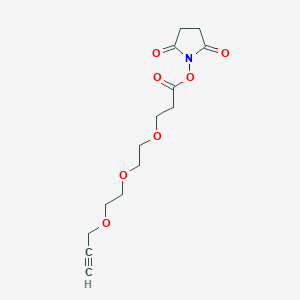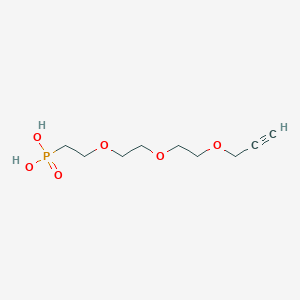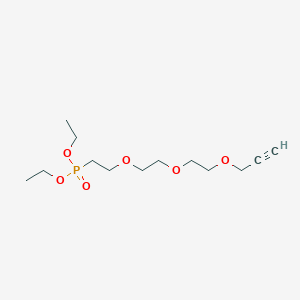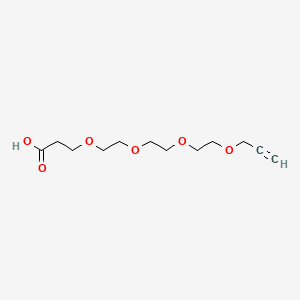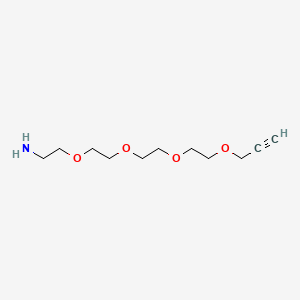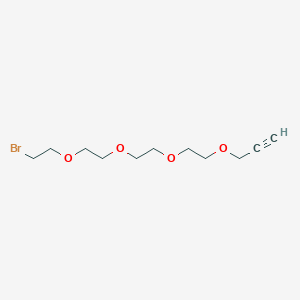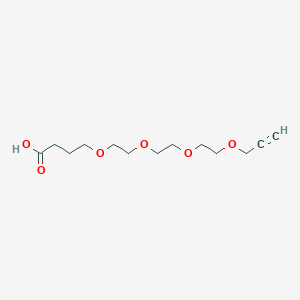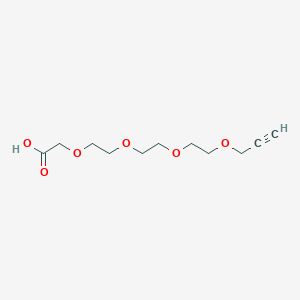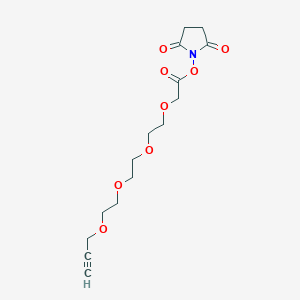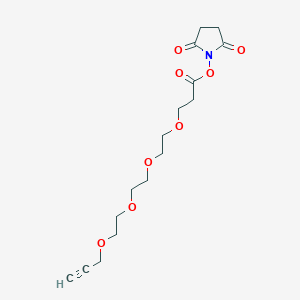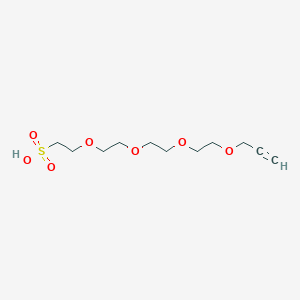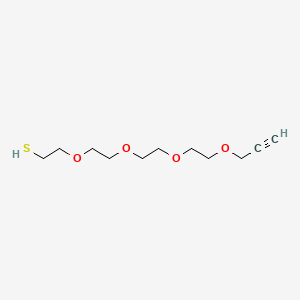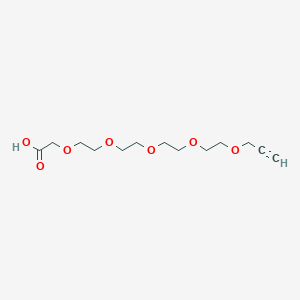
p-SCN-Bn-TCMC HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-SCN-Bn-TCMC HCl: , also known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride, is a bifunctional chelator. It contains a powerful chelator TCMC and a reactive isothiocyanate linker. This compound is widely used in radio-diagnostic and imaging research due to its ability to strongly bind radio-isotopic heavy metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of p-SCN-Bn-TCMC HCl involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid to form a tetra-carboxymethyl derivative. This intermediate is then reacted with 4-isothiocyanatobenzyl chloride to introduce the isothiocyanate functional group .
Industrial Production Methods: : Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The isothiocyanate group in p-SCN-Bn-TCMC HCl is highly reactive and can undergo nucleophilic substitution reactions with amino and hydroxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include peptides or antibodies with free amino or hydroxy groups.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
- Radiolabeling: p-SCN-Bn-TCMC HCl is used to label biomolecules with radio-isotopic heavy metal ions for various applications in radiochemistry .
Biology
Medicine
- Diagnostic Imaging: This compound is used in the preparation of radiopharmaceuticals for diagnostic imaging, particularly in cancer diagnosis .
Therapeutic Applications: The compound is also explored for use in targeted radiotherapy.
Industry
- Research and Development: This compound is used in the development of new diagnostic and therapeutic agents .
Wirkmechanismus
The mechanism of action of p-SCN-Bn-TCMC HCl involves its ability to form stable chelates with radio-isotopic heavy metal ions. The isothiocyanate group reacts with amino or hydroxy groups on biomolecules, forming stable conjugates. These conjugates can then be used for targeted imaging or therapy. The molecular targets and pathways involved depend on the specific biomolecule to which this compound is conjugated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-SCN-Bn-DTPA: Another bifunctional chelator used for similar applications.
p-NH₂-Bn-DOTA-tetra(t-Bu ester): A bifunctional chelator with a different functional group for conjugation.
Uniqueness: : p-SCN-Bn-TCMC HCl is unique due to its strong chelation ability and the reactivity of its isothiocyanate group. This makes it highly effective for forming stable conjugates with a wide range of biomolecules, enhancing its versatility in scientific research and medical applications .
Eigenschaften
CAS-Nummer |
2153478-57-8 |
|---|---|
Molekularformel |
C24H41Cl4N9O4S |
Molekulargewicht |
693.511 |
IUPAC-Name |
2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H |
InChI-Schlüssel |
AWINXKJPBPFQMY-UHFFFAOYSA-N |
SMILES |
O=C(N)CN1C(CC2=CC=C(N=C=S)C=C2)CN(CC(N)=O)CCN(CC(N)=O)CCN(CC(N)=O)CC1.[H]Cl.[H]Cl.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
p-SCN-Bn-TCMC; p-SCN-Bn-TCMC HCl; p-SCN-Bn-TCMC hydrochloride, |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


